N-BENZYL-3-(4-ETHYLBENZENESULFONYL)-6-METHYLQUINOLIN-4-AMINE
Description
N-Benzyl-3-(4-ethylbenzenesulfonyl)-6-methylquinolin-4-amine is a synthetic quinoline derivative characterized by a polycyclic aromatic framework with strategically positioned functional groups. Its molecular formula is C₂₃H₂₃N₃O₂S, with a molar mass of approximately 405.5 g/mol. The quinoline core is substituted at position 3 with a 4-ethylbenzenesulfonyl group, at position 4 with a benzylamine moiety, and at position 6 with a methyl group.
Properties
IUPAC Name |
N-benzyl-3-(4-ethylphenyl)sulfonyl-6-methylquinolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2S/c1-3-19-10-12-21(13-11-19)30(28,29)24-17-26-23-14-9-18(2)15-22(23)25(24)27-16-20-7-5-4-6-8-20/h4-15,17H,3,16H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXAEFHNNLCFPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NCC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-3-(4-ETHYLBENZENESULFONYL)-6-METHYLQUINOLIN-4-AMINE typically involves multiple steps. One common method includes the condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its high efficiency, eco-friendliness, and the use of a reusable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-3-(4-ETHYLBENZENESULFONYL)-6-METHYLQUINOLIN-4-AMINE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like chloroform or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may yield more hydrogenated forms of the compound.
Scientific Research Applications
N-BENZYL-3-(4-ETHYLBENZENESULFONYL)-6-METHYLQUINOLIN-4-AMINE has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-BENZYL-3-(4-ETHYLBENZENESULFONYL)-6-METHYLQUINOLIN-4-AMINE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Target Compound:
- Position 4 : Benzylamine (basic amine, may facilitate protonation at physiological pH).
- Position 6 : Methyl group (modest steric bulk, electron-donating effect).
Compared Compound (CAS 338748-31-5) :
- Position 4: 4-Chlorobenzylamino (chlorine introduces halogen-bonding capability and lipophilicity).
- Position 6 : Trifluoromethyl (strong electron-withdrawing group, enhances metabolic stability).
Physicochemical Properties
Implications for Bioactivity
- Sulfonamide vs. Ester : The sulfonamide group in the target compound may improve binding to polar enzyme active sites (e.g., kinases or proteases) compared to the ester in the compared compound, which is prone to hydrolysis .
- Chlorobenzyl vs.
- Trifluoromethyl vs. Methyl : The CF₃ group in the compared compound enhances metabolic stability and electron withdrawal, which could improve pharmacokinetics but reduce solubility.
Biological Activity
N-BENZYL-3-(4-ETHYLBENZENESULFONYL)-6-METHYLQUINOLIN-4-AMINE is a synthetic compound that belongs to the quinoline family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Structure
The molecular formula of this compound is . The structure consists of:
- Quinoline Core : A bicyclic aromatic system that contributes to the compound's biological activity.
- Benzyl Group : Enhances lipophilicity, potentially affecting absorption and distribution.
- Sulfonyl Group : Influences solubility and stability.
- Ethylbenzene Substituent : May enhance interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 395.52 g/mol |
| Solubility | Not available |
| LogP | Estimated around 5.5 |
This compound exhibits various biological activities primarily through its interaction with specific enzymes and receptors. Research indicates that compounds in the quinoline class can act as inhibitors for several enzymes, including carbonic anhydrases (hCA) and kinases.
Inhibition Studies
Recent studies have shown that derivatives of sulfonamide compounds exhibit significant inhibition against human carbonic anhydrase isozymes. For instance, compounds with similar structural features demonstrated low nanomolar inhibitory constants, indicating high potency against these enzymes .
Case Study: In Vitro Activity
A study focused on the synthesis and biological evaluation of quinoline derivatives found that certain modifications to the sulfonyl group significantly enhanced their inhibitory activity against tumor-associated isozymes of hCA. The derivatives were tested in vitro, showing promising results in inhibiting enzyme activity at low concentrations .
Table 2: Inhibition Potency of Related Compounds
| Compound Name | Isozyme Target | Inhibition Constant (nM) |
|---|---|---|
| N-BENZYL-3-(4-CHLOROBENZENESULFONYL)-6-METHYLQUINOLIN-4-AMINE | hCA XII | 7.5 |
| N-BENZYL-3-(4-METHOXYBENZENESULFONYL)-6-METHYLQUINOLIN-4-AMINE | hCA IX | 9.6 |
Potential Therapeutic Uses
Given its structural characteristics and biological activity, this compound may have potential applications in treating conditions associated with dysregulated carbonic anhydrase activity, such as:
- Glaucoma : By inhibiting carbonic anhydrase, it may reduce intraocular pressure.
- Cancer Therapy : Targeting tumor-associated isoforms could lead to novel cancer treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
